N-(butylcarbamoyl)-4-{[(E)-thiophen-2-ylmethylidene]amino}benzenesulfonamide
Description
This compound belongs to the sulfonamide class, characterized by a benzenesulfonamide core modified with a butylcarbamoyl group at the N-position and an (E)-thiophen-2-ylmethylidene Schiff base at the 4-amino position. Its structure combines a hydrophobic butyl chain with a planar thiophene ring, which may enhance both solubility and π-π stacking interactions with biological targets. The E-configuration of the Schiff base ensures spatial alignment critical for binding affinity .
Properties
Molecular Formula |
C16H19N3O3S2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-butyl-3-[4-(thiophen-2-ylmethylideneamino)phenyl]sulfonylurea |
InChI |
InChI=1S/C16H19N3O3S2/c1-2-3-10-17-16(20)19-24(21,22)15-8-6-13(7-9-15)18-12-14-5-4-11-23-14/h4-9,11-12H,2-3,10H2,1H3,(H2,17,19,20) |
InChI Key |
HISZPWWZUGFOKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=CC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-1-{4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]BENZENESULFONYL}UREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through a series of reactions starting from simple precursors like butane and sulfur sources.
Sulfonylation: The thiophene derivative is then subjected to sulfonylation using reagents such as sulfonyl chlorides in the presence of a base.
Formation of the Urea Moiety: The final step involves the reaction of the sulfonylated thiophene derivative with an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-BUTYL-1-{4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]BENZENESULFONYL}UREA can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
3-BUTYL-1-{4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]BENZENESULFONYL}UREA has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Industrial Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-BUTYL-1-{4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]BENZENESULFONYL}UREA involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiophene ring and sulfonyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Electronic Properties
Key structural variations among analogs lie in the substituents on the benzenesulfonamide core and the carbamoyl/thiazole/pyrimidine groups. Below is a comparative analysis:
Key Observations :
- Thiophene vs. Chlorobenzylidene : The target compound’s thiophene group offers superior π-π stacking compared to 4-chlorobenzylidene, which prioritizes electrostatic interactions .
- Carbamoyl vs. Heterocyclic Groups : The butylcarbamoyl group in the target compound provides moderate lipophilicity, whereas thiazole/pyrimidine substituents enhance hydrogen-bonding capacity but may reduce solubility .
Cytotoxicity and Binding Affinity
Cytotoxicity data (IC₅₀) and docking scores highlight functional differences:
Notes:
Photophysical and Computational Studies
UV-Vis spectra and wavefunction analyses reveal electronic differences:
| Compound | UV-Vis λₘₐₓ (nm) | HOMO-LUMO Gap (eV) | Key Interaction in Docking |
|---|---|---|---|
| Target Compound | 320 (predicted) | 3.8 | Thiophene π-stacking with EGFR kinase |
| (Z)-N-(Thiazol-2-yl)-4-((thiophen-2-ylmethylene)amino)benzenesulfonamide | 310 | 4.1 | Thiazole H-bond with ATP-binding pocket |
| (E)-4-((1-phenylethylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | 335 | 3.6 | Pyrimidine N-interaction with DNA gyrase |
Biological Activity
N-(butylcarbamoyl)-4-{[(E)-thiophen-2-ylmethylidene]amino}benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a sulfonamide moiety linked to a thiophene ring through a butylcarbamoyl group. This structural configuration is significant for its biological activity, as the sulfonamide group is known for its ability to interact with various biological targets.
Research indicates that compounds similar to this compound may exert their effects by inhibiting key enzymes involved in microbial metabolism and inflammatory pathways. The inhibition of carbonic anhydrase and other enzymes critical to cellular function has been observed in related sulfonamide compounds .
Antimicrobial Activity
Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, demonstrating Minimum Inhibitory Concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL against pathogens like E. coli and S. aureus . The effectiveness of these compounds suggests that this compound may similarly possess potent antimicrobial activity.
| Compound | Pathogen | MIC (mg/mL) |
|---|---|---|
| 4d | E. coli | 6.72 |
| 4h | S. aureus | 6.63 |
| 4a | P. aeruginosa | 6.67 |
| 4e | C. albicans | 6.63 |
Anti-inflammatory Activity
In vivo studies have indicated that certain benzenesulfonamide derivatives can significantly reduce inflammation in animal models, such as carrageenan-induced rat paw edema, with inhibition rates exceeding 90% in some cases . This suggests that this compound could also exhibit similar anti-inflammatory effects.
Case Studies
- In Vivo Anti-inflammatory Study : A study demonstrated that a related sulfonamide compound effectively reduced edema in rats by inhibiting inflammatory mediators . The results indicated a dose-dependent response, supporting the potential use of this class of compounds in treating inflammatory diseases.
- Antimicrobial Study : Another investigation assessed the antimicrobial efficacy of several sulfonamide derivatives against clinical isolates, revealing that specific modifications in the chemical structure significantly enhanced activity against resistant strains . This underscores the importance of structural optimization in developing effective antimicrobial agents.
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable drug-like properties with moderate binding affinities to human serum albumin (HSA). These interactions are crucial for understanding the bioavailability and therapeutic efficacy of the compound .
Potential Toxicity
Initial assessments suggest that while many benzenesulfonamides exhibit low mutagenicity, some may pose risks such as hepatotoxicity or interactions with cytochrome P450 enzymes . Further toxicological studies are necessary to evaluate the safety profile of this compound comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
